molecular formula C22H28N4 B11575097 N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine

N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine

Cat. No.: B11575097
M. Wt: 348.5 g/mol
InChI Key: ZEQOXUZGKJREFX-UHFFFAOYSA-N
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Description

N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.

    Introduction of Adamantane Group: The adamantane moiety can be introduced via a nucleophilic substitution reaction using adamantyl halides.

    Attachment of Pyrrolidine Group: The pyrrolidine group can be attached through a nucleophilic substitution reaction using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halides, amines, and alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the adamantane and pyrrolidine groups, which may confer unique biological activities and properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

N-(2-adamantyl)-2-pyrrolidin-1-ylquinazolin-4-amine

InChI

InChI=1S/C22H28N4/c1-2-6-19-18(5-1)21(25-22(23-19)26-7-3-4-8-26)24-20-16-10-14-9-15(12-16)13-17(20)11-14/h1-2,5-6,14-17,20H,3-4,7-13H2,(H,23,24,25)

InChI Key

ZEQOXUZGKJREFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)NC4C5CC6CC(C5)CC4C6

Origin of Product

United States

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